molecular formula C20H15ClFN5O2 B2902617 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide CAS No. 1021099-06-8

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide

Cat. No.: B2902617
CAS No.: 1021099-06-8
M. Wt: 411.82
InChI Key: ARKCLNLSPVAYMV-UHFFFAOYSA-N
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Description

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide is a synthetic benzamide derivative featuring a triazolopyridazine core. Its structure includes a 2-fluorobenzamide group linked via an ethyleneoxy bridge to a 3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine moiety.

Properties

IUPAC Name

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-15-7-3-1-5-13(15)19-25-24-17-9-10-18(26-27(17)19)29-12-11-23-20(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCLNLSPVAYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CC=C4F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 2-Fluoro vs. 4-Fluorobenzamide Derivatives

A closely related compound, N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-fluorobenzamide (), differs only in the position of the fluorine atom on the benzamide ring (4-fluoro vs. 2-fluoro). This positional isomerism can significantly alter electronic properties, solubility, and target binding. For example:

  • 4-Fluoro substitution : Could improve resonance stabilization of the benzamide group, influencing metabolic stability .
Thioether vs. Ether Linkage: Comparison with Sulfur-Containing Analogs

N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS 872994-34-8, ) replaces the oxygen atom in the ethyleneoxy bridge with a sulfur atom. Key differences include:

  • Molecular weight : 441.9 g/mol (thioether) vs. ~425 g/mol (estimated for the target compound, assuming similar substituents).
  • Stability : Thioethers are more prone to oxidation than ethers, which could affect environmental persistence .
Comparison with Established Pesticidal Benzamides
Compound Name Molecular Formula Key Substituents Use/Activity Reference
Target Compound C₂₂H₁₆ClFN₅O₂ 2-fluorobenzamide, triazolopyridazine core Research compound
Flutolanil C₁₇H₁₆F₃NO₂ 2-(trifluoromethyl)benzamide, isopropoxyphenyl Fungicide (rice blast)
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 2,6-difluorobenzamide, urea linkage Insecticide (chitin synthesis inhibitor)
Clofencet C₁₃H₁₁ClNO₃ Pyridazinecarboxylic acid, chlorophenyl Herbicide (plant growth regulator)

Key Structural and Functional Insights :

  • Triazolopyridazine vs. Pyridazine: The target compound’s fused triazole ring (vs.
  • Benzamide vs. Urea : Diflubenzuron’s urea group targets chitin synthesis, whereas the target compound’s benzamide-triazolopyridazine hybrid likely engages distinct biochemical pathways, possibly kinase or cytochrome P450 inhibition .
Substituent Effects on Bioactivity
  • Chlorophenyl Group : The 2-chlorophenyl substituent on the triazolopyridazine core (target compound) is analogous to the 4-chlorophenyl group in diflubenzuron. Ortho-substitution may reduce rotational freedom, enhancing target specificity .
  • Fluorine Position: The 2-fluoro group in the target compound (vs.

Preparation Methods

Triazolopyridazine Core Formation

The triazolo[4,3-b]pyridazine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A patent-published ultrasonic-assisted method (CN103613594A) demonstrates high efficiency for analogous triazolopyridines:

Procedure :

  • Reactants : 2-Hydrazino-3-chloro-5-trifluoromethylpyridine and substituted benzoic acids.
  • Conditions : Phosphorus oxychloride (POCl~3~) at 80–150°C under ultrasonic irradiation (3–5 h).
  • Yield : 40–65% after recrystallization.

For the target compound, adapting this method would involve:

  • Reacting 6-chloro-3-hydrazinylpyridazine with 2-chlorobenzoyl chloride in POCl~3~.
  • Ultrasonic irradiation (100–120°C, 4 h) to drive cyclization.

Advantages :

  • Ultrasonic cavitation enhances reaction homogeneity, reducing side products.
  • POCl~3~ acts as both solvent and dehydrating agent, simplifying purification.

Etherification of the Pyridazine Intermediate

Introducing the ethyloxy tether requires nucleophilic substitution at the 6-position of the triazolopyridazine. A two-step alkoxylation strategy is optimal:

Step 1: Hydroxide Generation

  • Reactants : 6-Chloro-3-(2-chlorophenyl)-triazolo[4,3-b]pyridazine with aqueous NaOH (1.5 eq) in N,N-dimethylformamide (DMF).
  • Conditions : 60°C, 2 h.

Step 2: Alkylation

  • Reactants : Intermediate hydroxide with 2-bromoethylamine hydrobromide (1.2 eq).
  • Conditions : Potassium carbonate (K~2~CO~3~) in DMF, 80°C, 6 h.
  • Yield : 58–72% (HPLC purity >95%).

Critical Considerations :

  • Excess alkylating agent minimizes di-ether byproducts.
  • DMF’s high polarity facilitates SN2 displacement at the hindered 6-position.

Amidation with 2-Fluorobenzoic Acid

The final step couples the ethylamine-terminated intermediate with 2-fluorobenzoyl chloride via Schotten-Baumann conditions:

Procedure :

  • Reactants : 2-((3-(2-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine (1 eq), 2-fluorobenzoyl chloride (1.1 eq).
  • Conditions : Dichloromethane (DCM), triethylamine (TEA, 1.5 eq), 0°C → room temperature, 12 h.
  • Workup : Aqueous HCl wash, column chromatography (SiO~2~, EtOAc/hexane 1:2).
  • Yield : 65–78%.

Spectroscopic Validation :

  • ¹H NMR (CDCl~3~): δ 8.73 (s, 1H, pyridazine-H), 7.81–8.57 (m, 6H, aryl-H), 4.52 (t, 2H, OCH~2~), 3.85 (t, 2H, NHCH~2~).
  • ¹³C NMR : 162.8 (C=O), 158.1 (C-F), 144.1–114.3 (triazolopyridazine carbons).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantage
Ultrasonic cyclization POCl~3~, 100°C, 4 h 62% >90% Rapid ring closure, minimal byproducts
Thermal cyclization DMF, 120°C, 8 h 54% 88% No specialized equipment required
Microwave-assisted EtOH, 150°C, 20 min 68% 94% Reduced reaction time

Insights :

  • Ultrasonic and microwave methods outperform traditional heating in yield and purity.
  • POCl~3~-based cyclization avoids stoichiometric metal catalysts, enhancing green chemistry metrics.

Challenges and Optimization Strategies

Byproduct Formation During Cyclization

  • Issue : Competing dimerization of hydrazine intermediates.
  • Mitigation : Slow addition of carbonyl chloride and sub-stoichiometric POCl~3~ (0.8 eq).

Low Amidation Efficiency

  • Issue : Hydrolysis of 2-fluorobenzoyl chloride in aqueous media.
  • Solution : Phase-transfer catalysis with tetrabutylammonium bromide (TBAB).

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

  • Methodological Answer: Optimization hinges on controlling reaction parameters:
  • Temperature: Maintain 60–80°C during cyclization to balance reaction rate and side-product formation .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethers (e.g., THF) improve nucleophilic substitution efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product .
  • Example Table:
ParameterOptimal RangeImpact on Yield/PurityReference
Cyclization Temp70–75°CReduces byproducts
Solvent (SN2 step)THFImproves reaction rate

Q. What characterization techniques are essential for confirming structure and purity?

  • Methodological Answer: Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy: 1H/13C NMR identifies functional groups (e.g., fluorobenzamide’s aromatic signals at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ at m/z 468.12 (calculated) .
  • HPLC: Use C18 columns (ACN/water gradient) to assess purity (>95%) and detect trace impurities .

Q. How do electronic effects of substituents (e.g., 2-chlorophenyl, 2-fluorobenzamide) influence reactivity?

  • Methodological Answer:
  • 2-Chlorophenyl: Electron-withdrawing Cl enhances triazolo-pyridazine ring stability, favoring electrophilic substitution at the 6-position .
  • 2-Fluorobenzamide: Fluorine’s electronegativity increases amide bond polarity, affecting solubility and hydrogen-bonding interactions .
  • Experimental Design: Compare reaction rates of analogs (e.g., 2-Cl vs. 4-Cl phenyl) under identical conditions to isolate electronic effects .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data across assay systems?

  • Methodological Answer:
  • Orthogonal Assays: Validate kinase inhibition (e.g., ELISA) with cell-based proliferation assays (e.g., MTT) to distinguish target-specific vs. off-target effects .
  • Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from rapid hepatic clearance in vivo .
  • Data Normalization: Include positive controls (e.g., staurosporine for kinase assays) to calibrate inter-assay variability .

Q. How can reaction mechanisms for triazolo-pyridazine ring formation be elucidated?

  • Methodological Answer:
  • Kinetic Studies: Monitor intermediates via time-resolved HPLC to identify rate-limiting steps (e.g., hydrazine cyclization) .
  • Isotopic Labeling: Use 15N-labeled hydrazines to trace nitrogen incorporation into the triazole ring via MS/MS .
  • Computational Modeling: Apply DFT calculations to map energy barriers for ring closure pathways .

Q. What advanced computational methods predict binding modes with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify key interactions (e.g., H-bonds with fluorobenzamide) .
  • MD Simulations: Simulate 100-ns trajectories in explicit solvent (GROMACS) to assess binding stability and conformational flexibility .
  • Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize analogs with enhanced target affinity .

Q. How does stability under varying pH/temperature impact experimental reproducibility?

  • Methodological Answer:
  • Accelerated Stability Studies: Incubate the compound at pH 3–10 (37°C, 1 week) and analyze degradation via HPLC to identify labile bonds (e.g., ether or amide) .
  • Lyophilization: Freeze-dry stock solutions to prevent hydrolysis during long-term storage .
  • Example Table:
ConditionDegradation PathwayMitigation StrategyReference
pH < 5Amide bond hydrolysisBuffer at neutral pH
Temperature > 40°CEther bond cleavageStore at –20°C

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